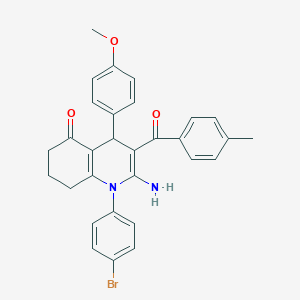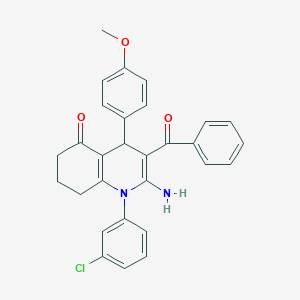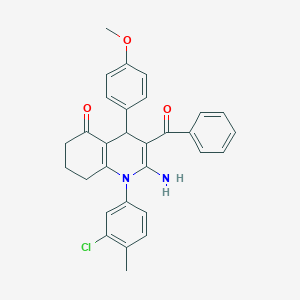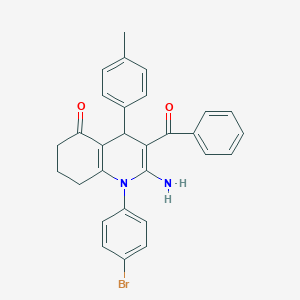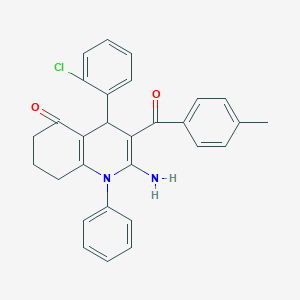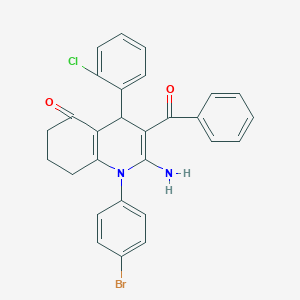![molecular formula C30H42N4O4 B304409 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304409.png)
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a metabolic pathway that is overactive in many cancer cells.
Wirkmechanismus
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione disrupts the energy metabolism of cancer cells, leading to cell death. Additionally, 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been shown to induce oxidative stress and DNA damage in cancer cells, further contributing to its anticancer properties.
Biochemical and Physiological Effects:
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits tumor cell proliferation, and reduces the expression of key oncogenes. 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione also has immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In preclinical studies, 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been shown to be well-tolerated and to have minimal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and has good stability. It can be used in combination with other anticancer agents to enhance their efficacy. However, there are also limitations to using 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in lab experiments. It is not effective against all cancer types, and its mechanism of action is not fully understood. Additionally, the optimal dosing and scheduling of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in combination with other agents is still being investigated.
Zukünftige Richtungen
There are several future directions for the development of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione. One area of focus is the identification of biomarkers that can predict response to 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione treatment. Another area of research is the development of new formulations of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione that can improve its pharmacokinetics and enhance its efficacy. Additionally, there is ongoing research to investigate the use of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in combination with other agents for the treatment of cancer. Finally, there is interest in exploring the use of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione in other diseases, such as metabolic disorders and neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione involves a multi-step process that includes the reaction of two key intermediates, 4-(3-aminopropyl)-2,5-dioxoimidazolidine-1-carboxylic acid and 4-(3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl)benzoic acid, followed by cyclization to form the final product. The synthesis method has been optimized to produce high yields of 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione with high purity.
Wissenschaftliche Forschungsanwendungen
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to have broad-spectrum antitumor activity against a variety of cancer types, including pancreatic, breast, lung, and ovarian cancer. 3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Eigenschaften
Produktname |
3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C30H42N4O4 |
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
3-(cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H42N4O4/c35-27-19-25(31-21-11-7-3-1-4-8-12-21)29(37)33(27)23-15-17-24(18-16-23)34-28(36)20-26(30(34)38)32-22-13-9-5-2-6-10-14-22/h15-18,21-22,25-26,31-32H,1-14,19-20H2 |
InChI-Schlüssel |
QRLQFLACYYHCHT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5 |
Kanonische SMILES |
C1CCCC(CCC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






